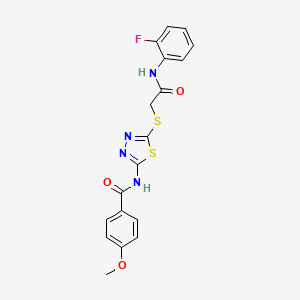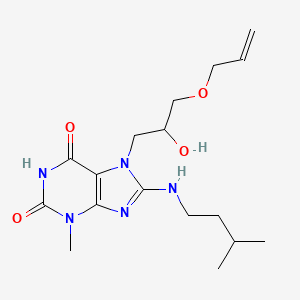![molecular formula C12H15FN2 B2403226 [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287318-72-1](/img/structure/B2403226.png)
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[111]pentanyl]hydrazine is a synthetic organic compound characterized by a bicyclo[111]pentane core substituted with a hydrazine group and a fluoro-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are reacted under high pressure and temperature to form the strained bicyclic structure.
Introduction of the Fluoro-Methylphenyl Group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a fluoro-methylphenyl group, often through a Friedel-Crafts alkylation reaction using a fluoro-methylbenzene derivative and a Lewis acid catalyst.
Hydrazine Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to manage the high pressures and temperatures required for the cycloaddition step and the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the fluoro-methylphenyl group, potentially converting the fluoro substituent to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Azo compounds, azoxy compounds.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The hydrazine group is known for its activity in various pharmacological contexts, including as an anti-tubercular agent.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with unique properties.
作用機序
The mechanism by which [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure but with an amine group instead of hydrazine.
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Contains a hydroxyl group instead of hydrazine.
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]carboxylic acid: Features a carboxylic acid group.
Uniqueness
The presence of the hydrazine group in [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine distinguishes it from its analogs, providing unique reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-8-4-9(2-3-10(8)13)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPNHHXCHLSBFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC(C2)(C3)NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)


![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)




![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B2403164.png)


